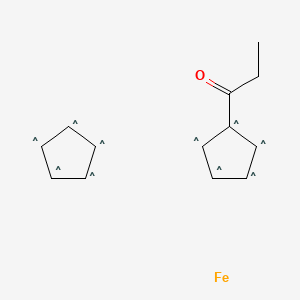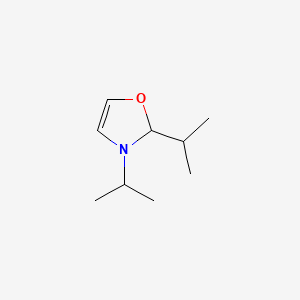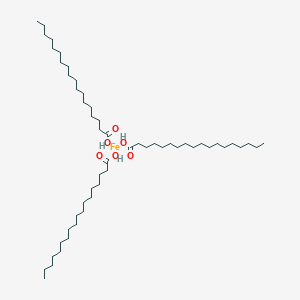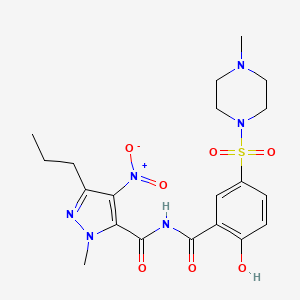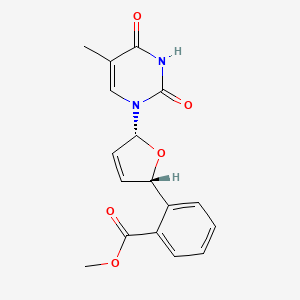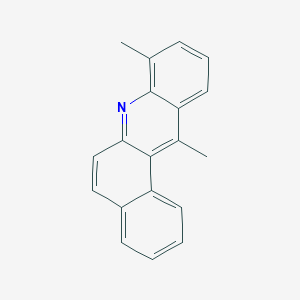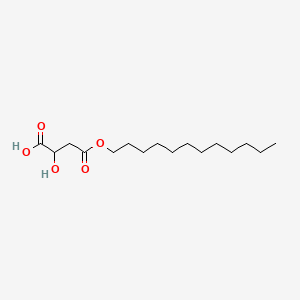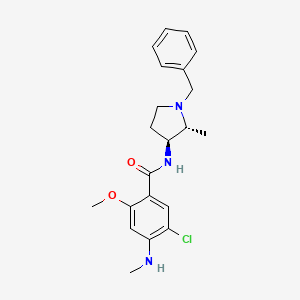
Transnemonapride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Transnemonapride is a chemical compound with the CAS number 752154-64-6. It is an intermediate used in the synthesis of other chemicals, such as research chemicals and specialty chemicals. This compound’s versatility makes it useful for complex chemical reactions, and its high quality makes it an ideal reagent for many reactions .
Chemical Reactions Analysis
Transnemonapride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Transnemonapride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemicals, making it valuable for research in organic chemistry.
Biology: this compound is used in various biological studies to understand its effects on different biological systems.
Industry: This compound is used in the production of specialty chemicals and other industrial applications
Mechanism of Action
The mechanism of action of transnemonapride involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is limited, it is known that this compound exerts its effects through binding to specific receptors and modulating their activity .
Comparison with Similar Compounds
Transnemonapride can be compared with other similar compounds, such as:
Nemonapride: A benzamide antipsychotic that shares structural similarities with this compound.
Mosapramine: Another benzamide antipsychotic with similar pharmacological properties.
Timiperone: A butyrophenone antipsychotic that has similar therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure and its versatility in various chemical reactions .
Properties
Molecular Formula |
C21H26ClN3O2 |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-[(2R,3S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide |
InChI |
InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18+/m1/s1 |
InChI Key |
KRVOJOCLBAAKSJ-KDOFPFPSSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl |
Canonical SMILES |
CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


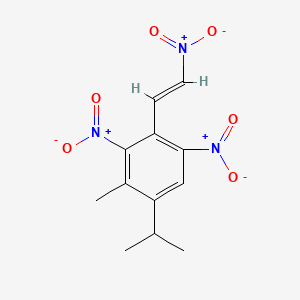
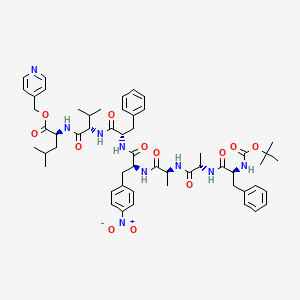

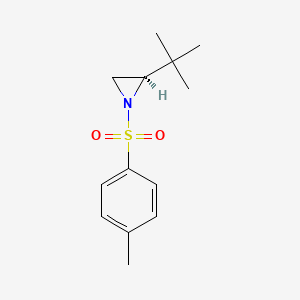
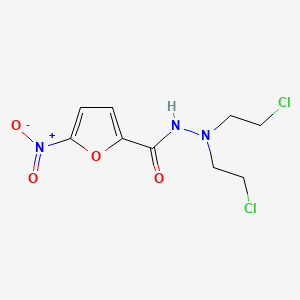
![N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)
